5-Hydroxy Fluvastatin Sodium Salt
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Overview
Description
5-Hydroxy Fluvastatin Sodium Salt is a derivative of Fluvastatin, a synthetic lipid-lowering agent belonging to the class of statins. Statins are known for their ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. Fluvastatin is used to reduce plasma cholesterol levels and prevent cardiovascular diseases, including myocardial infarction and stroke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Fluvastatin Sodium Salt involves multiple steps, starting from aniline and [2H6] 2-bromopropane. The process includes the formation of intermediate compounds through aldol addition, followed by treatment with lithium hexamethyldisilazane to form alkoxide dianion intermediates . The final product is obtained by converting the intermediate into its sodium salt form using 1N sodium hydroxide solution .
Industrial Production Methods
Industrial production of Fluvastatin Sodium involves a convergent synthesis approach. The process includes the preparation of organic amine salts, which are then converted into the sodium salt form through treatment with sodium hydroxide solution . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Fluvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Fluvastatin, such as ketones, alcohols, and substituted compounds.
Scientific Research Applications
5-Hydroxy Fluvastatin Sodium Salt has a wide range of scientific research applications:
Mechanism of Action
5-Hydroxy Fluvastatin Sodium Salt exerts its effects by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin similar to Fluvastatin, used for the same therapeutic purposes.
Rosuvastatin: Known for its high potency in reducing cholesterol levels.
Uniqueness of 5-Hydroxy Fluvastatin Sodium Salt
This compound is unique due to its specific hydroxylation, which may enhance its pharmacokinetic properties and therapeutic efficacy compared to other statins. Its synthetic origin and structural distinctiveness from fungal derivatives also contribute to its uniqueness .
Properties
IUPAC Name |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-5-hydroxy-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1/b10-8+;/t17-,19-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHBOCPYDHYTEO-XVCCDYDGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C=C(C=C2)O)C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FNNaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857728 |
Source
|
Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-5-hydroxy-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150767-71-8 |
Source
|
Record name | Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-5-hydroxy-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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